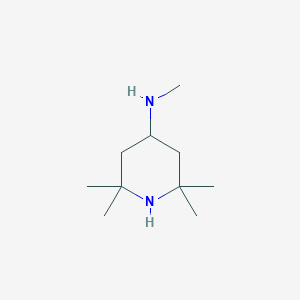

N,2,2,6,6-Pentamethylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2,2,6,6-pentamethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIARZNQLSJFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545988 | |

| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62995-79-3 | |

| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,2,2,6,6-Pentamethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N,2,2,6,6-Pentamethylpiperidin-4-amine is a sterically hindered amine of significant interest in various chemical and pharmaceutical applications. Its unique structural features, characterized by a piperidine ring with extensive methylation, impart distinct physicochemical properties that govern its reactivity, stability, and utility. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into their determination and implications for research and development. Where experimental data for the title compound is not available, data for closely related analogues is presented to provide valuable comparative insights.

Introduction and Molecular Structure

This compound, a derivative of 2,2,6,6-tetramethylpiperidine, belongs to the class of compounds known as Hindered Amine Light Stabilizers (HALS). These compounds are recognized for their ability to mitigate the degradation of polymers by scavenging free radicals.[1] The core structure consists of a piperidine ring with five methyl groups, one on the nitrogen atom and two geminal dimethyl groups at the 2 and 6 positions, and a methylamino group at the 4-position. This extensive methylation results in significant steric hindrance around the nitrogen atoms, a defining feature that dictates many of its chemical and physical properties.[1]

The unique steric and electronic properties of this compound make it a valuable building block in organic synthesis, particularly for the creation of novel heterocyclic compounds and functionalized molecules.[1] Its structural similarity to known bioactive molecules has also prompted investigations into its potential applications in medicinal chemistry, including for neurodegenerative diseases and as an antimicrobial agent.[1]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The utility of this compound in various applications is intrinsically linked to its physicochemical properties. A summary of these properties is presented in the table below. It is important to note that while some data is available for the title compound, particularly computed values, other data points are derived from closely related analogues and are indicated as such.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₂₂N₂ | - |

| Molecular Weight | 170.30 g/mol | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich[3] |

| Melting Point | Not available | - |

| Boiling Point | 98 °C at 15 Torr (for 1,2,2,6,6-pentamethyl-4-amino-piperidine) | PrepChem.com[4] |

| pKa (predicted) | 10.63 ± 0.10 (for 4-Amino-1,2,2,6,6-pentamethylpiperidine) | ChemicalBook[5] |

| logP (XLogP3) | 1.2 | PubChem[2] |

| Topological Polar Surface Area | 24.1 Ų | PubChem[2] |

| Solubility | Good solubility in non-polar organic solvents (e.g., hexane, toluene). Limited solubility in polar solvents. Insoluble in water. | Smolecule[1] |

Basicity and pKa: The Role of Steric Hindrance

The basicity of an amine is a critical parameter influencing its reactivity and its behavior in biological systems. For this compound, the steric hindrance imposed by the five methyl groups significantly modulates the accessibility of the nitrogen lone pairs. While the methyl groups have a mild electron-donating inductive effect that would theoretically increase basicity, the steric bulk is the dominant factor.[1]

A predicted pKa value for the closely related 4-Amino-1,2,2,6,6-pentamethylpiperidine is 10.63 ± 0.10.[5] This value is comparable to that of other secondary amines, suggesting that while hindered, the amine group retains significant basicity.[6]

Caption: Acid-base equilibrium of the secondary amine group.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa of this compound can be experimentally determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity water, boiled to remove dissolved CO₂

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free water. Due to its limited water solubility, a co-solvent such as ethanol may be necessary.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices: The use of CO₂-free water is crucial as dissolved carbon dioxide can form carbonic acid, which would interfere with the accurate determination of the amine's basicity. Potentiometric titration is a robust and widely accepted method for pKa determination, providing a direct measure of the compound's proton affinity.

Lipophilicity and logP: Implications for Drug Development

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A computed XLogP3 value of 1.2 for this compound suggests a moderate level of lipophilicity.[2] This balance between hydrophilicity and lipophilicity is often desirable in drug candidates to ensure adequate membrane permeability and aqueous solubility.

Experimental Protocol: Shake-Flask Method for logP Determination

The "gold standard" for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical technique for concentration measurement (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Accurately prepare a stock solution of this compound in either the water-saturated n-octanol or n-octanol-saturated water.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.

-

Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 30 minutes).

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the amine in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Self-Validating System: The protocol's integrity is maintained by ensuring complete phase separation and using a validated analytical method for concentration determination. Running replicates and a blank control further enhances the trustworthiness of the results.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous methyl groups and the piperidine ring protons. Distinct signals would be anticipated for the N-methyl group on the piperidine ring, the methyl group on the exocyclic amine, the geminal dimethyl groups at the 2 and 6 positions, and the methylene and methine protons of the piperidine ring. The chemical shifts and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each of the ten carbon atoms in the molecule, providing a carbon fingerprint of the structure. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine (a weak to medium band around 3300-3500 cm⁻¹), C-H bonds of the methyl and methylene groups (stretching vibrations around 2850-2960 cm⁻¹), and C-N bonds (stretching vibrations in the 1020-1250 cm⁻¹ region for aliphatic amines).[7]

Mass Spectrometry (MS)

Mass spectrometry would provide the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, with characteristic fragments arising from the cleavage of the piperidine ring and its substituents.

Stability and Reactivity

The steric hindrance in this compound plays a crucial role in its stability and reactivity. The bulky methyl groups surrounding the piperidine nitrogen render it less nucleophilic compared to less hindered amines.[1] This reduced nucleophilicity can be advantageous in certain synthetic applications where the amine is intended to act as a non-nucleophilic base.

The compound's reactivity is also influenced by solvent polarity and temperature. In polar aprotic solvents, a slight increase in reactivity may be observed due to the stabilization of charged transition states.[1]

Safety and Handling

For a related compound, 4-Amino-1,2,2,6,6-pentamethylpiperidine, the safety data sheet indicates that it is toxic if swallowed.[8] It is recommended to handle this and similar compounds with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[9][10] In case of accidental contact, wash the affected area with plenty of water. If swallowed, seek immediate medical attention.[8]

Conclusion

This compound is a sterically hindered amine with a unique set of physicochemical properties that make it a compound of interest for a range of applications. Its moderate basicity and lipophilicity, combined with its characteristic steric hindrance, define its utility in organic synthesis and its potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its key physicochemical properties, along with detailed experimental protocols for their determination. While experimental data for the title compound is limited, the information presented, including data from close analogues, provides a solid foundation for researchers and developers working with this and related hindered amines.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. ESI (Final)-Nit-2. [Link]

-

Uniprox. SAFETY DATA SHEET. [Link]

-

University of California, Los Angeles. IR: amines. [Link]

-

PrepChem.com. Synthesis of (15) 4-Amino-1,2,2,6,6-pentamethyl-piperidine. [Link]

-

ResearchGate. Experimental amine basicity (pKa),6b effective and intrinsic.... [Link]

-

ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

PubChem. 4-Amino-1,2,2,6,6-pentamethylpiperidine. [Link]

-

Matrix Fine Chemicals. 1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-AMINE | CAS. [Link]

-

CAS Common Chemistry. 1,2,2,6,6-Pentamethyl-4-piperidinol. [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. [Link]

-

PubChem. CID 144434607. [Link]

-

Chemsrc. 1,2,2,6,6-Pentamethyl-4-piperidinol | CAS#:2403-89-6. [Link]

- Google Patents. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone.

-

PubChem. 2,2,4,6,6-Pentamethylpiperidin-4-amine. [Link]

-

Wikipedia. 2,2,6,6-Tetramethylpiperidine. [Link]

-

Grokipedia. 2,2,6,6-Tetramethylpiperidine. [Link]

Sources

- 1. Buy this compound | 62995-79-3 [smolecule.com]

- 2. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62995-79-3 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 40327-96-6 CAS MSDS (4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. One moment, please... [uniprox.de]

A Comprehensive Technical Guide to the Synthesis of N,2,2,6,6-Pentamethylpiperidin-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, two-step synthetic pathway for N,2,2,6,6-Pentamethylpiperidin-4-amine, a valuable building block in pharmaceutical and materials science, starting from the commercially available 2,2,6,6-tetramethyl-4-piperidone. The synthesis leverages a robust and scalable reductive amination to produce the key intermediate, 4-amino-2,2,6,6-tetramethylpiperidine, followed by a highly selective N-methylation via the Eschweiler-Clarke reaction. This document elucidates the mechanistic underpinnings of each transformation, offers detailed, step-by-step experimental protocols, and discusses critical process parameters and optimization strategies. The methodologies presented are designed to be self-validating, ensuring reliability and reproducibility for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

This compound is a sterically hindered secondary amine that serves as a crucial intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS), pharmaceuticals, and various specialty chemicals.[1][2] Its unique structural motif, featuring a methylated secondary amine on the hindered piperidine ring, imparts specific properties to its derivatives. The synthesis commences with 2,2,6,6-tetramethyl-4-piperidone, an accessible industrial chemical.[3][4]

The synthetic strategy is bifurcated into two primary stages:

-

Formation of the Primary Amine: A direct reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia to yield 4-amino-2,2,6,6-tetramethylpiperidine (TAD).[5][6]

-

Selective N-Methylation: The subsequent methylation of the primary amine intermediate to the target secondary amine using the Eschweiler-Clarke reaction.[7][8][9] This method is favored for its high selectivity, preventing the formation of quaternary ammonium salts that can occur with other alkylating agents.[9][10]

This guide provides a deep dive into the causality behind the chosen reagents and conditions, grounding the protocols in established chemical principles.

Figure 1: Overall two-step synthetic pathway.

Part I: Synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine (Intermediate)

Reaction Principle: Catalytic Reductive Amination

The conversion of a ketone to a primary amine is a cornerstone transformation in organic synthesis.[11] This step involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia in the presence of a reducing agent.[5] The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the corresponding primary amine.[12] Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency and atom economy.[13][14]

Causality of Catalyst Selection: While various catalysts like platinum or palladium can be used, Raney Nickel is often selected for its high activity, cost-effectiveness, and proven efficacy in reducing imines.[15][16][17] It demonstrates excellent performance in the amination of alcohols and ketones.[15] The reaction is typically performed under hydrogen pressure to facilitate the reduction of the imine intermediate as it forms.[18]

Detailed Experimental Protocol

This protocol describes the catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone using Raney Nickel.

Table 1: Reagents for Intermediate Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

|---|---|---|---|

| 2,2,6,6-Tetramethyl-4-piperidone | 155.25 | 1.0 | (Specify mass) |

| Ammonia (as aqueous solution or gas) | 17.03 | Excess | (Specify volume/mass) |

| Raney Nickel (slurry in water) | - | Catalytic | ~5-10% w/w |

| Hydrogen (H₂) gas | 2.02 | Excess | (Specify pressure) |

| Methanol (Solvent) | 32.04 | - | (Specify volume) |

Step-by-Step Methodology:

-

Reactor Setup: Charge a high-pressure autoclave reactor with 2,2,6,6-tetramethyl-4-piperidone and methanol.

-

Catalyst Addition: Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is pyrophoric when dry and must be handled under a liquid or inert atmosphere.[15]

-

Ammonia Introduction: Seal the reactor and introduce ammonia. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution. Several patents describe reacting the ketone with excess ammonia at temperatures from 20 to 150°C.[1]

-

Hydrogenation: Purge the reactor with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-150 bar).[19]

-

Reaction: Heat the mixture to a temperature between 80-150°C with vigorous stirring.[19] Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Safety Note: The filter cake must be kept wet to prevent ignition.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-amino-2,2,6,6-tetramethylpiperidine can be purified by vacuum distillation to yield a colorless to yellowish liquid.[2]

Figure 2: Experimental workflow for Step 1.

Part II: Synthesis of this compound

Reaction Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination used to methylate primary or secondary amines.[7][20] It employs an excess of formaldehyde and formic acid to install methyl groups onto the nitrogen atom.[8]

Mechanistic Causality:

-

Imine Formation: The primary amine (4-amino-2,2,6,6-tetramethylpiperidine) first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[8][10]

-

Hydride Transfer: Formic acid acts as the reducing agent, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction is driven by the irreversible loss of carbon dioxide gas.[7][9]

-

Selectivity: The reaction selectively stops at the tertiary amine stage (in this case, a secondary amine on the piperidine ring and a methyl group on the exocyclic amine). A tertiary amine cannot form another imine or iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt, a common side reaction with other methylating agents like methyl iodide.[7][10]

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol describes the N-methylation of 4-amino-2,2,6,6-tetramethylpiperidine.

Table 2: Reagents for Final Product Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

|---|---|---|---|

| 4-Amino-2,2,6,6-tetramethylpiperidine | 156.27 | 1.0 | (Specify mass) |

| Formaldehyde (37% aq. solution) | 30.03 | >1.1 | (Specify volume) |

| Formic Acid (88-98%) | 46.03 | >1.8 | (Specify volume) |

Step-by-Step Methodology:

-

Reagent Addition: In a round-bottom flask equipped with a reflux condenser, charge the 4-amino-2,2,6,6-tetramethylpiperidine intermediate.

-

Acidification & Methylation Source: Carefully add formic acid, followed by the aqueous solution of formaldehyde.[8] An excess of both reagents is crucial to drive the reaction to completion.[9]

-

Reaction: Heat the reaction mixture to 80-100°C.[8][21] The evolution of carbon dioxide gas should be observed. Maintain heating for several hours (typically 12-18 h) until gas evolution ceases and TLC/GC-MS analysis indicates the consumption of the starting material.[8]

-

Work-up (Basification): Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is strongly basic (pH > 11).

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Process Integrity and Key Considerations

-

Purity of Starting Materials: The purity of the initial 2,2,6,6-tetramethyl-4-piperidone is critical, as impurities can carry through the synthesis or poison the hydrogenation catalyst.

-

Catalyst Handling: As noted, Raney Nickel requires careful handling to prevent deactivation and ensure safety. The activity of the catalyst can vary between batches, and catalyst loading may need to be optimized.[15]

-

Control of Exotherms: The initial reaction between the amine and formaldehyde in the Eschweiler-Clarke step can be exothermic. Controlled addition and cooling may be necessary for large-scale reactions.

-

Work-up Efficiency: In the final step, ensuring complete neutralization and thorough extraction is key to maximizing the yield of the final product, which is a basic amine.

-

Alternative Reductants: While this guide focuses on catalytic hydrogenation and formic acid, other reducing agents can be employed for reductive aminations, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[12][22][23] However, for the initial step, catalytic hydrogenation is often more scalable and cost-effective. For the methylation step, formic acid is integral to the classic Eschweiler-Clarke mechanism.[9]

Conclusion

The synthesis of this compound from 2,2,6,6-tetramethyl-4-piperidone is a robust and efficient two-step process. By employing a catalytic reductive amination followed by a selective Eschweiler-Clarke N-methylation, the target compound can be produced in high yield. The methodologies described herein are based on well-established, reliable chemical transformations, providing a solid foundation for researchers. Understanding the mechanistic principles behind each step allows for informed troubleshooting and optimization, ensuring the successful and reproducible synthesis of this valuable chemical intermediate.

References

-

Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Lv, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Eschweiler-Clarke Reaction [Video]. (2022). The Organic Chemistry Tutor. Available at: [Link] (Note: A representative URL is used as the original may not be stable).

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 3, 2026, from [Link]

-

Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 3, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Tarasevich, V. A., & Kozlov, N. G. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. Available at: [Link]

-

Khazaei, A., et al. (2014). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 793-800. Available at: [Link]

-

Raney nickel. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

4-Amino-2,2,6,6-tetramethylpiperidine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). Angewandte Chemie International Edition, 58(49), 17768-17772. Available at: [Link]

- Zenitz, B. L. (1965). Reductive amination of ketones. U.S. Patent No. 3,187,047.

- Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine. (1998). European Patent No. EP0838456A1.

-

Lee, J., et al. (2014). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Journal of Materials Science and Chemical Engineering, 2, 1-8. Available at: [Link]

-

Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. Available at: [Link]

- Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine. (1998). European Patent No. EP0863137B1.

- Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine. (1981). European Patent No. EP0033529A1.

-

Jagadeesh, R. V., et al. (2021). Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemSusChem, 14(11), 2360-2366. Available at: [Link]

-

Kita, Y., et al. (2020). One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. New Journal of Chemistry, 44(36), 15483-15487. Available at: [Link]

-

Tilley, L. J., et al. (2013). A Revised Preparation of (4-Acetamido-2,2,6,6-tetramethylpiperidin-1-yl)oxyl and 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate: Reagents for Stoichiometric Oxidations of Alcohols. Organic Syntheses, 90, 215-228. Available at: [Link]

- Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. (1991). European Patent No. EP0429996A2.

-

A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science, 11(33), 8848-8853. Available at: [Link]

-

Adams, R., & Shriner, R. L. (1923). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. IV. Organic Syntheses, 3, 92. Available at: [Link]

-

Zee-Cheng, R. K. Y., & Cheng, C. C. (1984). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. DTIC. Available at: [Link]

-

Ohta, H., et al. (2010). Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si−H Groups Leads to High Efficiency and Selectivity. Journal of the American Chemical Society, 132(38), 13176-13177. Available at: [Link]

-

4-Amino-2,2,6,6-tetramethylpiperidine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines. (1989). European Patent No. EP0302020A2.

- Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone. (2020). Chinese Patent No. CN110950794A.

-

2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method. (n.d.). Patsnap. Retrieved January 3, 2026, from [Link]

-

Synthesis of 2,2,6,6-tetramethyl-4-piperidone (I). (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2017). DTIC. Available at: [Link]

- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. (2015). Chinese Patent No. CN104628626A.

-

4-Amino-2,2,6,6-Tetramethylpiperidine (TAD). (n.d.). UL Prospector. Retrieved January 3, 2026, from [Link]

-

The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (2016). Accounts of Chemical Research, 49(10), 2262-2272. Available at: [Link]

Sources

- 1. EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]

- 2. ulprospector.com [ulprospector.com]

- 3. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. EP0838456A1 - Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine - Google Patents [patents.google.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 14. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Raney nickel - Wikipedia [en.wikipedia.org]

- 16. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]

- 17. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]

- 19. EP0033529A1 - Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 20. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 21. grokipedia.com [grokipedia.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Structural Elucidation and Characterization of N,2,2,6,6-Pentamethylpiperidin-4-amine

Introduction

N,2,2,6,6-Pentamethylpiperidin-4-amine is a sterically hindered amine that serves as a crucial building block in various fields, including medicinal chemistry and materials science.[1] Its unique structural framework, characterized by a piperidine ring with five methyl groups, imparts distinct steric and electronic properties.[1] This guide provides a comprehensive overview of the analytical methodologies employed for the definitive structural elucidation and characterization of this versatile compound.

The strategic placement of methyl groups on the piperidine ring creates significant steric hindrance around the nitrogen atom, influencing its reactivity and making it a valuable scaffold in the development of compounds like Hepatitis C virus protease inhibitors.[1] Furthermore, its derivatives are explored for applications in managing neurodegenerative diseases and for their antimicrobial properties.[1] Given its importance, rigorous and unambiguous characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior.

This document will detail the application of cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a complete structural picture of this compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is the first step in its characterization.

Caption: NMR Spectroscopy Workflow

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. [2]

Expertise & Experience: The "Why" Behind the Experiment

For this compound, FTIR is crucial for confirming the presence of the N-H bonds of the primary amine and the C-H bonds of the alkyl groups. The spectrum of a related compound, 2,2,6,6-tetramethyl-4-piperidinol, shows characteristic N-H stretching in the 3400-3100 cm⁻¹ region and C-H stretching between 2842 and 2985 cm⁻¹. [3]The presence of a primary amine in our target molecule will lead to a characteristic doublet in the N-H stretching region.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| ~2850-2960 | C-H stretch | Alkyl (CH₃, CH₂, CH) |

| ~1590-1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| ~1450-1470 | C-H bend | Alkyl (CH₃, CH₂) |

| ~1050-1250 | C-N stretch | Amine |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: A background spectrum of the clean ATR crystal is collected.

-

Sample Scan: The sample spectrum is then recorded.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. [2]Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for the analysis of volatile and thermally stable compounds like hindered amines. [4][5]

Expertise & Experience: The "Why" Behind the Experiment

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak (M⁺·) confirms the molecular weight. The fragmentation pattern provides clues to the molecule's structure. For amines, a characteristic fragmentation is the alpha-cleavage, where the bond beta to the nitrogen atom is broken. [6]The "Nitrogen Rule" is a useful heuristic, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Our target molecule has two nitrogen atoms, so we expect an even molecular weight, which aligns with its formula (170.30 g/mol ).

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺·): A peak at m/z = 170.

-

Alpha-Cleavage: Loss of a methyl group (·CH₃) from one of the gem-dimethyl positions is a highly probable fragmentation, leading to a stable ion at m/z = 155 (170 - 15).

-

Other Fragmentations: Cleavage of the piperidine ring can also occur, leading to a series of smaller fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 170 | [C₁₀H₂₂N₂]⁺· (Molecular Ion) |

| 155 | [M - CH₃]⁺ |

| Other smaller fragments | Ring cleavage products |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program to ensure good separation, for example, starting at 50°C and ramping to 250°C.

-

-

MS Detection:

-

Use a standard EI source at 70 eV.

-

Scan a mass range of m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation patterns. The protocols and data interpretations outlined in this guide represent a robust, self-validating system for the comprehensive characterization of this important chemical entity, ensuring its identity and purity for researchers, scientists, and drug development professionals.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- This compound. (n.d.). Smolecule.

- This compound | C10H22N2 | CID 13657792. (n.d.). PubChem.

- 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792. (n.d.). PubChem.

- Synthesis of (15) 4-Amino-1,2,2,6,6-pentamethyl-piperidine. (n.d.). PrepChem.com.

- This compound. (n.d.). Sigma-Aldrich.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... (n.d.). ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Coulier, L., Kaal, E., Hankemeier, T., & van der Schans, M. (2005). Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Journal of Chromatography A, 1062(2), 227-238.

- Supporting Information. (n.d.). ScienceOpen.

Sources

- 1. Buy this compound | 62995-79-3 [smolecule.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility and Stability of N,2,2,6,6-Pentamethylpiperidin-4-amine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of N,2,2,6,6-Pentamethylpiperidin-4-amine, a sterically hindered amine of significant interest in pharmaceutical and materials science research. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust theoretical framework for predicting its behavior in common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility and the rigorous assessment of its stability under various conditions. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective use of this compound in their work.

Introduction: The Significance of this compound

This compound is a unique bifunctional molecule featuring a sterically hindered secondary amine and a primary amine. The pentamethyl-substituted piperidine ring provides a bulky, non-nucleophilic basic site, a characteristic feature of Hindered Amine Light Stabilizers (HALS) known for their ability to scavenge free radicals and protect materials from photodegradation. The additional primary amine at the 4-position offers a reactive site for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules with tailored properties.

Understanding the solubility and stability of this compound is paramount for its effective application. Solubility dictates the choice of solvents for reactions, purifications, and formulations, while stability determines its shelf-life, handling requirements, and potential degradation pathways that could impact the purity and efficacy of resulting products.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. This compound possesses both nonpolar (the pentamethylpiperidine ring) and polar (the two amine groups) functionalities, suggesting a nuanced solubility profile.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₂₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 170.30 g/mol | --INVALID-LINK--[1] |

| Appearance | Liquid (at room temperature) | --INVALID-LINK-- |

| Predicted LogP | 1.2 | --INVALID-LINK--[1] |

| pKa (Conjugate Acid) | ~10-11 (Estimated from similar hindered amines) | --INVALID-LINK--[2] |

The predicted LogP value of 1.2 indicates a moderate lipophilicity. This suggests that this compound will be more soluble in organic solvents than in water. The presence of two amine groups, capable of acting as hydrogen bond acceptors and donors, will contribute to its solubility in polar protic and aprotic solvents.

Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High to Miscible | The amine groups can form hydrogen bonds with the hydroxyl groups of the solvents. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected between the polar amine groups and the polar solvent molecules. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The nonpolar pentamethylpiperidine ring will interact favorably with the aromatic rings of these solvents. |

| Halogenated | Dichloromethane, Chloroform | High | Good compatibility is expected due to a balance of polarity and the ability to engage in weak hydrogen bonding. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The overall polarity of the molecule, due to the two amine groups, will likely limit its miscibility with highly nonpolar aliphatic solvents. |

| Aqueous | Water | Low | The significant nonpolar character of the pentamethylpiperidine backbone is expected to result in low water solubility, a common trait for amines with more than four carbon atoms.[3] |

Experimental Protocol for Quantitative Solubility Determination

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS, or FID)

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved compound after equilibration is crucial.

-

Precisely add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

-

Caption: Workflow for Determining Equilibrium Solubility.

Stability Profile: A Guide to Handling and Storage

The stability of this compound is a critical consideration for its use in research and development. As a hindered amine, it is susceptible to specific degradation pathways, primarily oxidation.

Predicted Degradation Pathways

-

Oxidation: The secondary amine of the piperidine ring is prone to oxidation, especially in the presence of oxygen, light, and trace metal catalysts. This can lead to the formation of the corresponding nitroxide radical, a key species in the radical-scavenging cycle of HALS.[5] While this is a desired transformation in the context of polymer stabilization, it represents a degradation pathway when the pure compound is required. Further oxidation can lead to other degradation products. The primary amine at the 4-position is also susceptible to oxidation.

-

Thermal Degradation: While sterically hindered amines generally exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[6] The specific degradation products will depend on the atmosphere (inert vs. oxidative) and the presence of other reactive species.

-

Photostability: Exposure to UV light can promote the formation of radical species and accelerate oxidative degradation. Therefore, the compound should be protected from light.

Recommended Storage and Handling

Based on its predicted stability profile, the following storage and handling procedures are recommended:

-

Storage: Store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Handling: Handle the compound in a well-ventilated area. When preparing solutions, consider using deoxygenated solvents to further mitigate oxidation, especially if the solutions are to be stored for an extended period.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound in a specific solvent under defined conditions, the following protocol is recommended.

Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Vials with PTFE-lined screw caps

-

Temperature-controlled oven or incubator

-

Photostability chamber with a calibrated light source (optional)

-

HPLC or GC system with a validated stability-indicating method (a method capable of separating the parent compound from its degradation products)

Methodology

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquot the solution into several vials.

-

-

Stress Conditions:

-

Thermal Stress: Place a set of vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 60°C).

-

Photostability: Expose another set of vials in a photostability chamber to a controlled light source. A control set wrapped in aluminum foil should be included to differentiate between light-induced and thermal degradation.

-

Control: Store a set of vials at the recommended storage conditions (e.g., 4°C in the dark).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each stress condition.

-

Analyze the samples immediately by HPLC or GC to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time for each condition.

-

This data can be used to determine the degradation kinetics and estimate the shelf-life of the compound in that specific solvent and under those conditions.

-

Caption: Workflow for Stability Assessment.

Conclusion

This compound is a promising molecule with a versatile chemical structure. While specific quantitative data on its solubility and stability are currently limited in the public domain, this guide provides a strong predictive framework based on its physicochemical properties. The detailed experimental protocols herein offer a clear and robust pathway for researchers to generate the necessary data for their specific applications. By understanding its solubility characteristics and potential degradation pathways, scientists and developers can confidently and effectively utilize this compound in their research, ensuring the integrity and success of their work.

References

- 1. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for N,2,2,6,6-Pentamethylpiperidin-4-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of N,2,2,6,6-Pentamethylpiperidin-4-amine

Abstract

This compound is a substituted piperidine derivative of interest in synthetic chemistry and drug development due to its sterically hindered amine framework. Accurate structural confirmation and purity assessment are paramount for its application. This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. This document is intended for researchers and scientists who require a practical framework for identifying and verifying this compound.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₂₂N₂, possesses a piperidine ring scaffold. This structure is characterized by four methyl groups at the C2 and C6 positions, creating significant steric hindrance around the tertiary amine within the ring. An additional methyl group is attached to the exocyclic nitrogen at the C4 position, making it a secondary amine.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₂₂N₂[1]

-

Molecular Weight: 170.30 g/mol [1]

-

Monoisotopic Mass: 170.17830 Da[1]

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the analysis of related structures, such as 1,2,2,6,6-pentamethylpiperidine[3][4] and 1,2,2,6,6-pentamethylpiperidin-4-ol[5].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the different methyl and methylene groups. The symmetry of the molecule simplifies the spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.45 | s | 3H | N-CH ₃ (exocyclic) | The methyl group on the exocyclic secondary amine is deshielded by the nitrogen atom. |

| ~2.24 | s | 3H | N-CH ₃ (ring) | The methyl group on the tertiary amine within the ring. Based on the known shift for 1,2,2,6,6-pentamethylpiperidine[4]. |

| ~2.70 - 2.90 | m | 1H | C4-H | This methine proton is attached to the carbon bearing the amino group, leading to a downfield shift. |

| ~1.80 | dd | 2H | C3, C5-H (axial) | Axial protons on the carbons adjacent to the C4 position. |

| ~1.40 | dd | 2H | C3, C5-H (equatorial) | Equatorial protons adjacent to the C4 position, typically shifted upfield relative to axial protons. |

| ~1.15 | s | 6H | C2, C6-(CH ₃)₂ (axial) | Methyl groups in the axial position on the sterically hindered carbons. |

| ~1.05 | s | 6H | C2, C6-(CH ₃)₂ (equatorial) | Equatorial methyl groups, often slightly upfield from their axial counterparts[5]. |

| ~1.0 - 1.5 | br s | 1H | N-H | The signal for the secondary amine proton is often broad and its position can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55.0 | C 2, C 6 | Quaternary carbons adjacent to the ring nitrogen. Based on data for 1,2,2,6,6-pentamethylpiperidin-4-ol[5]. |

| ~50.0 | C 4 | Methine carbon bonded to the exocyclic amine. Its shift is influenced by the nitrogen substituent. |

| ~45.5 | C 3, C 5 | Methylene carbons adjacent to the C4 carbon. |

| ~33.5 | N-C H₃ (exocyclic) | Carbon of the exocyclic N-methyl group. |

| ~33.0 | N-C H₃ (ring) | Carbon of the N-methyl group on the piperidine ring[5]. |

| ~28.0 | C2, C6-(C H₃)₂ (axial) | Axial methyl carbons. |

| ~20.5 | C2, C6-(C H₃)₂ (equatorial) | Equatorial methyl carbons, typically upfield from axial methyls[5]. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by C-H and N-H vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine (R₂NH) | Weak to Medium, Sharp |

| 2985 - 2850 | C-H Stretch | CH₃, CH₂, CH (Aliphatic) | Strong |

| 1480 - 1440 | C-H Bend | CH₂, CH₃ | Medium |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

| 910 - 665 | N-H Wag | Secondary Amine (R₂NH) | Strong, Broad |

Interpretation: The most diagnostic peak would be the single, sharp N-H stretching band around 3330 cm⁻¹, which is characteristic of a secondary amine[6]. Primary amines would show two bands in this region, while tertiary amines show none[7]. The strong, broad absorptions below 3000 cm⁻¹ are definitive for the aliphatic C-H bonds of the methyl and methylene groups. A C-N stretching vibration is also expected in the fingerprint region[6].

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The compound has a molecular formula of C₁₀H₂₂N₂. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight[8]. The calculated monoisotopic mass is 170.1783 Da, so the high-resolution mass spectrum should show a prominent [M+H]⁺ ion at m/z 171.1859 in ESI-MS. The nominal molecular ion peak in EI-MS would be at m/z 170.

-

Key Fragmentation Pathway (Alpha-Cleavage): Amines characteristically undergo alpha-cleavage, where the bond between the α- and β-carbons is broken. This results in the formation of a stable, resonance-stabilized iminium cation[8]. For this compound, the most likely fragmentation is the loss of a methyl group from the C2 or C6 position, which is an alpha-cleavage relative to the ring nitrogen.

Figure 2: Predicted primary fragmentation of the molecular ion.

The base peak in the spectrum is likely to be at m/z 155 , resulting from the loss of a methyl radical (•CH₃, 15 Da). This fragment is particularly stable due to the formation of an iminium ion and the overall stability of the hindered piperidine structure.

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are essential.

General Analytical Workflow

Figure 3: General workflow for spectroscopic sample analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Use a spectral width of ~15 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a spectral width of ~240 ppm and a longer relaxation delay (5 seconds) to ensure proper relaxation of quaternary carbons. Collect 1024 or more scans.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm[9].

IR Spectroscopy Protocol

-

Sample Preparation (Neat Film): Place one drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform film.

-

Background Scan: Place the salt plates (without sample) or an empty ATR crystal in the spectrometer and run a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the prepared sample in the spectrometer's sample compartment.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing: The software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Further dilute this solution to 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ion source to positive electrospray ionization (ESI+) mode.

-

Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the ion of interest.

-

Data Analysis: Identify the [M+H]⁺ ion and analyze the isotopic pattern to confirm the elemental composition. If performing MS/MS, select the parent ion (m/z 171) and apply collision energy to generate and analyze fragment ions.

Conclusion

The structural elucidation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra confirm the unique carbon-hydrogen framework, including the number and environment of the five methyl groups. IR spectroscopy provides clear evidence of the secondary amine functional group through its characteristic N-H stretch. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. Together, these techniques provide a comprehensive and definitive spectroscopic fingerprint for the confident identification of this compound.

References

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- ScienceOpen. (n.d.). Supporting Information.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (2010). Electronic Supporting Information.

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4,6,6-Pentamethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-AMINE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1,2,2,6,6-pentamethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). CID 144434607. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN110655487A - Synthetic method of 1,2,2,6, 6-pentamethylpiperidinol.

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

-

ChemRxiv. (n.d.). Xinyi Wu, Haritha Krishna Sudhakar, Lisa J. Alcock, Yu Heng Lau**. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Supplementary Information. Retrieved from [Link]

Sources

- 1. This compound | C10H22N2 | CID 13657792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62995-79-3 [sigmaaldrich.com]

- 3. 1,2,2,6,6-PENTAMETHYLPIPERIDINE(79-55-0) 13C NMR spectrum [chemicalbook.com]

- 4. 1,2,2,6,6-PENTAMETHYLPIPERIDINE(79-55-0) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Mechanism of Action of Hindered Amine Light Stabilizers

Foreword: Taming the Sun's Fury on Polymers

To the researchers, scientists, and drug development professionals at the forefront of innovation, the materials we craft are the bedrock of our progress. Yet, these very materials are under constant assault from an often-underestimated adversary: light. The photodegradation of polymers is a relentless process that compromises the integrity, aesthetics, and lifespan of everything from advanced medical devices to life-saving drug delivery systems. This guide delves into the intricate molecular ballet of one of the most effective defenses we have against this degradation: Hindered Amine Light Stabilizers (HALS).

Unlike their UV-absorbing counterparts that offer a sacrificial shield, HALS operate with a remarkable and regenerative elegance. They are the tireless guardians of the polymer matrix, engaging in a catalytic cycle of radical scavenging that perpetuates their protective power. This document aims to provide a comprehensive and technically robust exploration of the mechanism of action of HALS, moving beyond a superficial overview to dissect the nuanced chemistry that underpins their extraordinary efficacy. We will journey through the famed Denisov Cycle, scrutinize the pivotal role of nitroxide radicals, and explore the structure-activity relationships that govern their performance. It is my hope that this guide will not only illuminate the science of HALS but also empower you to make more informed decisions in the development and stabilization of your own pioneering materials.

The Scourge of Photodegradation: A Radical Problem

The absorption of ultraviolet (UV) radiation by a polymer does not immediately spell its demise. Instead, it initiates a cascade of chemical reactions, a chain reaction of destruction fueled by highly reactive species known as free radicals. This process, known as photo-oxidation, is the primary culprit behind the deterioration of polymer properties.

The initiation of photodegradation typically involves the formation of free radicals (R•) from the polymer backbone (P-H) through the energy imparted by UV light. These polymer alkyl radicals (P•) readily react with atmospheric oxygen to form polymer peroxy radicals (POO•). The propagation of degradation then ensues, as these peroxy radicals abstract hydrogen atoms from other polymer chains, creating hydroperoxides (POOH) and new polymer alkyl radicals, thus perpetuating the destructive cycle.

The consequences of this unchecked radical chain reaction are all too familiar:

-

Chain Scission: The breaking of polymer chains, leading to a reduction in molecular weight and a loss of mechanical strength, embrittlement, and cracking.

-

Cross-linking: The formation of new bonds between polymer chains, which can increase brittleness and reduce flexibility.

-

Formation of Chromophores: The creation of light-absorbing groups that lead to discoloration, typically yellowing or browning.

It is this relentless cycle of radical-mediated damage that necessitates the use of stabilizers.

The HALS Solution: A Regenerative Approach to Stabilization

Hindered Amine Light Stabilizers (HALS) represent a paradigm shift from traditional UV stabilization strategies. They do not function by absorbing UV radiation; instead, they are potent free radical scavengers.[1][2] The core of their mechanism is a regenerative cycle, famously known as the Denisov Cycle, which allows a single HALS molecule to neutralize numerous radicals, bestowing long-term protection upon the polymer.[1][3]

The archetypal HALS structure is based on a 2,2,6,6-tetramethylpiperidine ring. The steric hindrance provided by the four methyl groups surrounding the nitrogen atom is crucial to the stability and function of the active species.[3]

The Denisov Cycle: A Catalytic Dance of Radical Scavenging

The Denisov Cycle is a complex, multi-step process that lies at the heart of HALS's efficacy. The cycle is initiated by the oxidation of the hindered amine (>NH) to a stable nitroxide radical (>NO•). This oxidation can be triggered by various species present during polymer degradation, such as peroxy radicals or hydroperoxides.[4]

Once formed, the nitroxide radical is the primary active species responsible for trapping the destructive radicals within the polymer. The cycle can be broadly understood through the following key stages:

-

Activation: The hindered amine is oxidized to a nitroxide radical.

-

Radical Trapping: The nitroxide radical scavenges polymer alkyl radicals (P•) and polymer peroxy radicals (POO•).

-

Regeneration: The HALS species are regenerated, allowing them to participate in further radical scavenging.

The following diagram illustrates a simplified representation of the Denisov Cycle:

A more detailed exploration of the key reactions within the Denisov cycle reveals a complex interplay of radical chemistry. A computational study by Hodgson and Coote has provided significant insights into the intricate pathways.[5][6][7]

Key Reactions in the Denisov Cycle:

-

Nitroxide Radical Formation (Activation):

>NH + POO• → >NO• + POOH

-

Alkyl Radical Trapping:

>NO• + P• → >NOP (Alkoxyamine)

-

Peroxy Radical Trapping and Regeneration: The alkoxyamine (>NOP) formed can then react with a peroxy radical to regenerate the nitroxide radical.

>NOP + POO• → >NO• + POOP (non-radical products)

It is this cyclic regeneration that makes HALS so efficient. A single HALS molecule can deactivate multiple radical species, providing long-lasting protection at relatively low concentrations.

The Central Role of the Nitroxide Radical

The nitroxide radical (>NO•) is the linchpin of the HALS stabilization mechanism. Its stability, a consequence of the steric hindrance from the adjacent methyl groups, allows it to persist in the polymer matrix and effectively scavenge the highly reactive and damaging polymer radicals.

The reactions of the nitroxide radical are not limited to the simplified cycle. It can participate in a variety of reactions with different radical species, further contributing to the overall stabilization of the polymer.[5][7] For instance, nitroxides can also react with alkoxyl radicals (PO•) and, more slowly, with peroxyl radicals (POO•) to form other intermediate species.[5][7]

The following diagram illustrates the pivotal role of the nitroxide radical in trapping various radical species:

Sources

- 1. million.com.sg [million.com.sg]

- 2. micomlab.com [micomlab.com]

- 3. UV Accelerated Weathering Test - Textile Tester [darongtester.com]

- 4. nbinno.com [nbinno.com]

- 5. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]

- 6. UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards [prestoenviro.com]

- 7. pubs.acs.org [pubs.acs.org]

N,2,2,6,6-Pentamethylpiperidin-4-amine as a sterically hindered secondary amine

An In-depth Technical Guide to N,2,2,6,6-Pentamethylpiperidin-4-amine: A Sterically Hindered Secondary Amine for Advanced Synthesis

Foreword

Welcome to a technical exploration of this compound, a molecule whose utility is defined by its unique architecture. As a Senior Application Scientist, my goal is not merely to present data, but to provide a cohesive narrative that explains the causal links between this compound's structure, its reactivity, and its applications. Sterically hindered amines are more than just bulky bases; they are precision tools that enable chemists to navigate complex synthetic challenges. This guide is designed for the practicing researcher and drug development professional, offering field-proven insights into how to leverage the distinct properties of this versatile building block. We will delve into its synthesis, explore the nuances of its reactivity, and showcase its role in creating next-generation pharmaceuticals and materials.

The Principle of Steric Hindrance: An Introduction

In the landscape of organic chemistry, amines are foundational pillars, acting as bases, nucleophiles, and directing groups. However, their inherent reactivity can be a double-edged sword, leading to undesired side reactions. Sterically hindered amines are a class of compounds designed to overcome this challenge. By flanking the nitrogen atom with bulky alkyl groups, access to its lone pair of electrons is physically restricted.[1] This steric shielding dramatically curtails the amine's nucleophilicity while preserving, and sometimes enhancing, its basicity.[2] This dichotomy makes them invaluable as non-nucleophilic bases for sensitive deprotonation reactions.[2][3]

This compound (CAS: 62995-79-3) is an exemplar of this class. Its rigid piperidine framework is decorated with four methyl groups at the C2 and C6 positions, creating a "bowl-like" structure that effectively encapsulates the endocyclic nitrogen atom.[1] An additional methyl group on this nitrogen further contributes to this steric encumbrance. This guide will illuminate the specific attributes of this pentamethyl-substituted piperidine derivative.

Physicochemical and Structural Properties